molecular formula C13H16O4 B2987211 6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid CAS No. 610258-90-7

6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid

Cat. No.: B2987211
CAS No.: 610258-90-7
M. Wt: 236.267
InChI Key: ZOUUZKCPXBOBDO-UHFFFAOYSA-N
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Description

“6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C13H16O4 and a molecular weight of 236.26 .


Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 2 aromatic ethers .

Scientific Research Applications

Synthetic Organic Chemistry Applications

The use of tert-butyl phenylazocarboxylates, related to the family of compounds including "6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid," demonstrates versatility in synthetic organic chemistry. These compounds serve as building blocks facilitating nucleophilic substitutions and radical reactions under mild conditions, enabling modifications of the benzene ring and the formation of various derivatives through reactions such as oxygenation, halogenation, and coupling processes (Jasch et al., 2012).

Polymer Science and Materials Chemistry

In the realm of polymer science, compounds derived from 4-tert-butylcatechol, structurally similar to "this compound," have been utilized to synthesize novel polyamides. These polyamides exhibit noncrystallinity, high solubility in polar solvents, and the formation of transparent, flexible films, alongside thermal stability characterized by high glass transition temperatures and significant resistance to thermal degradation (Hsiao et al., 2000).

Material Functionalization and Modification

The modification of metal-organic frameworks (MOFs) using tert-butyl-based compounds for the introduction of functional groups showcases the utility of such compounds in enhancing material properties. This approach has enabled the creation of MOFs with amines, carboxylic acids, and chiral groups, contributing to the development of multifunctional materials with potential applications in catalysis, adsorption, and separation processes (Garibay et al., 2009).

Properties

IUPAC Name

6-tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)8-4-5-9-10(6-8)16-7-11(17-9)12(14)15/h4-6,11H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUUZKCPXBOBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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